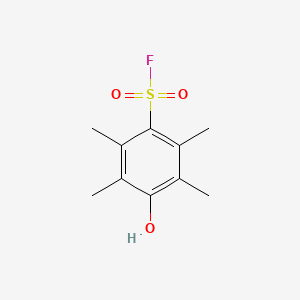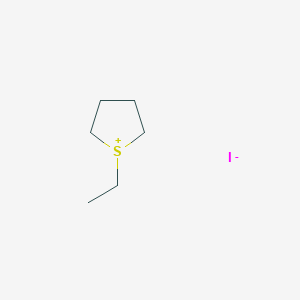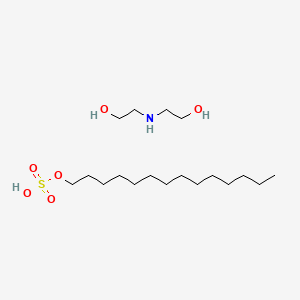
Diethanolamine myristyl sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethanolamine myristyl sulfate is a chemical compound that is commonly used in various industrial and cosmetic applications. It is the diethanolamine salt of myristyl sulfate, which is derived from myristic acid, a fatty acid found in nutmeg and other natural sources. This compound is known for its surfactant properties, making it useful in formulations that require emulsification, foaming, and cleansing.
准备方法
Synthetic Routes and Reaction Conditions
Diethanolamine myristyl sulfate is typically synthesized through the reaction of diethanolamine with myristyl sulfate. The reaction involves the following steps:
Preparation of Myristyl Sulfate: Myristic acid is first converted to myristyl alcohol through a reduction process. Myristyl alcohol is then sulfated using sulfur trioxide or chlorosulfonic acid to produce myristyl sulfate.
Reaction with Diethanolamine: Myristyl sulfate is then reacted with diethanolamine under controlled conditions to form this compound. The reaction is typically carried out in an aqueous medium at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to ensure high yield and purity of the final product. The reaction mixture is then purified through filtration and distillation to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions
Diethanolamine myristyl sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates and other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfate group to a sulfide or thiol group.
Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under elevated temperatures.
Major Products
The major products formed from these reactions include sulfonates, sulfides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
Diethanolamine myristyl sulfate has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant in various chemical reactions and processes, including emulsification and solubilization of hydrophobic compounds.
Biology: The compound is used in cell culture and molecular biology as a detergent to lyse cells and solubilize proteins and other biomolecules.
Medicine: It is used in pharmaceutical formulations as an emulsifying agent and to enhance the bioavailability of certain drugs.
Industry: this compound is widely used in the production of personal care products, such as shampoos, soaps, and lotions, due to its foaming and cleansing properties.
作用机制
The mechanism of action of diethanolamine myristyl sulfate is primarily based on its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions and foams. The compound interacts with the hydrophobic and hydrophilic regions of molecules, facilitating their solubilization and dispersion in aqueous solutions. This property is particularly useful in cleansing and emulsification processes.
相似化合物的比较
Similar Compounds
Sodium lauryl sulfate: Another widely used surfactant with similar foaming and cleansing properties.
Cocamidopropyl betaine: A surfactant derived from coconut oil, known for its mildness and compatibility with other surfactants.
Triethanolamine lauryl sulfate: Similar to diethanolamine myristyl sulfate but derived from lauric acid instead of myristic acid.
Uniqueness
This compound is unique due to its specific combination of diethanolamine and myristyl sulfate, which provides a balance of hydrophilic and hydrophobic properties. This makes it particularly effective in formulations that require both emulsification and foaming. Additionally, its mildness and compatibility with other ingredients make it a preferred choice in personal care products.
属性
CAS 编号 |
65104-61-2 |
|---|---|
分子式 |
C18H41NO6S |
分子量 |
399.6 g/mol |
IUPAC 名称 |
2-(2-hydroxyethylamino)ethanol;tetradecyl hydrogen sulfate |
InChI |
InChI=1S/C14H30O4S.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;6-3-1-5-2-4-7/h2-14H2,1H3,(H,15,16,17);5-7H,1-4H2 |
InChI 键 |
QZUFUZCFYQJWBG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCOS(=O)(=O)O.C(CO)NCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-hydroxy-2-[(E)-N-hydroxy-C-propylcarbonimidoyl]inden-1-one](/img/structure/B14491352.png)
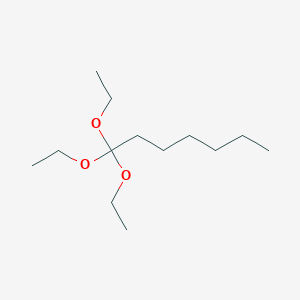
![1-{2-Nitro-1-[(prop-2-yn-1-yl)oxy]propyl}naphthalene](/img/structure/B14491354.png)
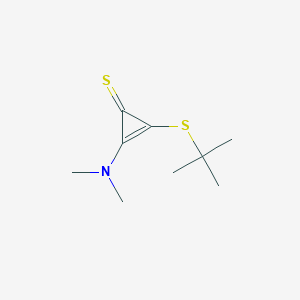

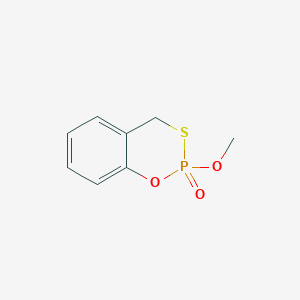
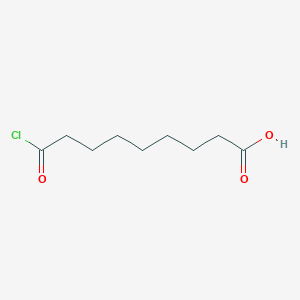

![3-[(E)-2-(4-methoxyphenyl)-2-phenylethenyl]-1-benzofuran-2-carboxylic acid](/img/structure/B14491397.png)

